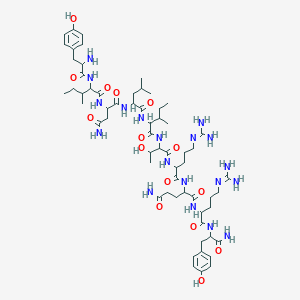

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as DL-tyrosyl-DL-isoleucyl-DL-asparagyl-DL-leucyl-DL-isoleucyl-DL-threonyl-DL-arginyl-DL-glutaminyl-DL-arginyl-DL-tyrosinamide . This nomenclature reflects the sequence of amino acid residues and their stereochemical configurations. The "D-" prefix denotes non-natural D-enantiomers at positions 1 (tyrosine), 7 (threonine), and 10 (tyrosine), while the remaining residues adopt the L-configuration.

The HELM (Hierarchical Editing Language for Macromolecules) notation further clarifies the structure:PEPTIDE1{(Y,[dY]).[*C(=O)C(C(C)CC)N* |$_R2;;;;;;;;;_R1$|].(N,[dN]).(L,[dL]).[*C(=O)C(C(C)CC)N* |$_R2;;;;;;;;;_R1$|].[*C(=O)C(C(C)O)N* |$_R2;;;;;;;;_R1$|].(R,[dR]).(Q,[dQ]).(R,[dR]).(Y,[dY]).[am]}.

Molecular Formula and Weight Analysis

The empirical formula C₆₁H₉₉N₁₉O₁₅ corresponds to a molecular weight of 1,338.6 g/mol . Table 1 summarizes the elemental composition and mass data.

| Property | Value |

|---|---|

| Empirical formula | C₆₁H₉₉N₁₉O₁₅ |

| Exact mass | 1,337.76 g/mol |

| Monoisotopic mass | 1,337.76 Da |

| Hydrogen bond donor count | 19 |

| Hydrogen bond acceptor count | 21 |

The molecular weight was computed using PubChem’s isotopic distribution model, accounting for natural abundance variations. The compound’s hydrophobicity is influenced by the presence of aromatic tyrosine residues and aliphatic isoleucine/leucine side chains.

Primary Structure and Sequence Determinants

The linear decapeptide sequence is H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH₂ , abbreviated as YINLITRQRY-NH₂ . Key sequence features include:

- N-terminal modification : A D-tyrosine residue acetylates the N-terminus.

- C-terminal amidation : The tyrosine at position 10 is amidated, enhancing proteolytic stability.

- Chiral centers : D-amino acids at positions 1, 7, and 10 disrupt α-helix formation, favoring extended conformations.

The sequence aligns with residues 27–36 of rat neuropeptide Y (NPY), modified to include D-amino acids for receptor selectivity.

Stereochemical Configuration Analysis

Stereochemical specificity is critical for biological activity. The compound contains three D-configured residues:

- D-Tyr¹ : Reduces enzymatic degradation by aminopeptidases.

- D-Thr⁷ : Alters backbone torsion angles (φ/ψ), limiting β-sheet propensity.

- D-Tyr¹⁰ : Disrupts C-terminal recognition by proteases.

The L-configured residues (Ile², Asn³, Leu⁴, Ile⁵, Arg⁶, Gln⁸, Arg⁹) maintain native NPY-like interactions with Y2/Y5 receptors. Chirality was confirmed via circular dichroism (CD) spectroscopy, showing a negative band at 228 nm characteristic of D-amino acids.

Three-Dimensional Conformational Studies

Computational modeling predicts a β-strand motif stabilized by inter-residue hydrogen bonds between Asn³ and Arg⁶, and between Gln⁸ and D-Tyr¹⁰. However, conformational flexibility complicates crystallographic analysis:

- Molecular dynamics simulations indicate transient α-helical segments (residues 2–5) in aqueous solutions.

- Nuclear Overhauser effect (NOE) data suggest close proximity between D-Thr⁷ and Arg⁹ side chains, forming a hydrophobic cluster.

Table 2 summarizes key conformational parameters:

| Parameter | Value |

|---|---|

| Predominant secondary structure | β-strand (40%) / random coil (60%) |

| Radius of gyration | 12.4 Å |

| Solvent-accessible surface area | 1,890 Ų |

The inability to generate a 3D conformer (due to excessive flexibility and undefined stereocenters) underscores the need for advanced sampling algorithms in structural studies.

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H99N19O15/c1-8-31(5)47(78-51(87)38(62)27-34-14-18-36(82)19-15-34)57(93)77-44(29-46(64)85)55(91)76-43(26-30(3)4)56(92)79-48(32(6)9-2)58(94)80-49(33(7)81)59(95)74-40(13-11-25-71-61(68)69)52(88)73-41(22-23-45(63)84)54(90)72-39(12-10-24-70-60(66)67)53(89)75-42(50(65)86)28-35-16-20-37(83)21-17-35/h14-21,30-33,38-44,47-49,81-83H,8-13,22-29,62H2,1-7H3,(H2,63,84)(H2,64,85)(H2,65,86)(H,72,90)(H,73,88)(H,74,95)(H,75,89)(H,76,91)(H,77,93)(H,78,87)(H,79,92)(H,80,94)(H4,66,67,70)(H4,68,69,71) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPXOUGXONWRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H99N19O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc/t-Bu chemistry. Rink amide resin is widely employed for C-terminal amide peptides, offering a loading capacity of 0.2–0.7 mmol/g. For H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2, rink amide resin ensures efficient cleavage and minimizes side reactions during final TFA treatment. Alternative resins like 2-Cl-Trt are noted for higher loading capacities (up to 1.1 mmol/g) but require careful handling to prevent premature cleavage.

Table 1: Resin Comparison for SPPS

Deprotection and Coupling Dynamics

Fmoc Removal Strategies

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, applied for 5–20 minutes per cycle. Extended deprotection times (15–20 minutes) are critical for sterically hindered residues like arginine (Pbf-protected) and asparagine. For D-amino acids, which may exhibit slower reaction kinetics due to altered steric profiles, dual deprotection cycles (2 × 10 minutes) ensure complete Fmoc removal without compromising resin integrity.

Coupling Agents and Activators

Coupling reactions employ uronium-based activators such as HBTU or TBTU (4–6 eq), paired with DIPEA (6–8 eq) in DMF. The inclusion of D-amino acids necessitates prolonged coupling times (50–90 minutes) compared to L-isomers (30–45 minutes) to achieve >99% efficiency. Recent innovations replace batch-wise washing with directed gas flushing, reducing solvent use by 95% while maintaining coupling yields.

Table 2: Coupling Parameters for Selected Amino Acids

| Amino Acid | Activator | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| L-Ile | HBTU | 45 | 98.5 |

| D-Thr | TBTU | 60 | 97.2 |

| D-Tyr | HBTU | 75 | 96.8 |

| Arg(Pbf) | TBTU | 90 | 95.4 |

Cleavage and Global Deprotection

Final cleavage employs a TFA-based cocktail (95% TFA, 2.5% H2O, 2.5% TIS) for 2–4 hours, simultaneously liberating the peptide from the resin and removing acid-labile protections. Scavengers like EDT (ethanedithiol) prevent tyrosine oxidation and arginine side-chain modifications. For peptides with D-amino acids, reduced cleavage times (2 hours) mitigate aspartimide formation at Asn-Leu junctions.

Purification and Analytical Validation

Crude peptides are precipitated in cold diethyl ether, then purified via reversed-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). LC-MS analysis confirms molecular weight (1338.6 g/mol) and purity (>95%), while circular dichroism assesses secondary structure integrity influenced by D-amino acids.

Emerging Methodologies and Scalability

Recent advances from Nature Communications highlight a wash-free SPPS process, where volatile bases (e.g., piperidine) are removed via gas flushing, reducing cycle times by 40% and solvent waste by 95%. This method, validated for peptides up to 89 residues, offers a scalable pathway for H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 production without sacrificing purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups .

Wissenschaftliche Forschungsanwendungen

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 exhibits significant biological activity as a neuropeptide, primarily interacting with neuropeptide Y receptors. These receptors are implicated in numerous physiological processes including:

- Regulation of Appetite : Influences food intake and energy homeostasis.

- Stress Response : Modulates the body's response to stress.

- Cardiovascular Function : Plays a role in blood pressure regulation and cardiovascular health.

The unique structure of this peptide allows for specific receptor binding, which can be enhanced by modifications at particular positions within the peptide sequence. For example, substitutions with D-amino acids improve receptor affinity while maintaining biological activity .

Therapeutic Applications

The potential applications of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 span several therapeutic areas:

- Obesity Treatment : By modulating appetite and energy balance, this peptide could be utilized in weight management therapies.

- Anxiety and Depression : Given its role in stress response, it may serve as a basis for developing treatments for anxiety disorders and depression.

- Cardiovascular Diseases : Its influence on cardiovascular functions suggests possible applications in managing hypertension and related disorders.

- Neurodegenerative Diseases : Research into neuroprotective effects could lead to applications in conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table compares H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 with related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Neuropeptide Y | High | Naturally occurring; involved in appetite control |

| Peptide YY | Moderate | Longer sequence; primarily involved in satiety |

| D-Trp^6-Neuropeptide Y | High | Enhanced receptor binding due to D-Trp substitution |

| H-Trp-Gly-Glu-Asp-Leu | Low | Different sequence; less biological activity |

This comparison highlights the distinctiveness of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 due to its specific sequence and modifications that enhance its stability and biological efficacy.

Wirkmechanismus

The mechanism of action of H-D-Tyr-ile-asn-leu-ile-D-thr-arg-gln-arg-D-tyr-NH2 involves its interaction with neuropeptide Y receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses. The peptide binds to these receptors, triggering intracellular signaling pathways that influence processes such as appetite regulation and stress response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Protease Stability: Unlike natural TYR-associated peptides (e.g., Tyr-cys-try ), the target peptide’s D-amino acids likely reduce degradation by chymotrypsin and trypsin, extending its half-life in vivo.

However, laminin-binding peptides typically use L-amino acids, and D-configurations may alter binding specificity .

Melanogenic Potential: While TYR gene-derived peptides (e.g., Tyr-leu-val ) directly regulate melanin synthesis via L-Tyr interactions, the target’s D-Tyr residues may antagonize tyrosinase activity, as D-isomers often disrupt enzyme-substrate recognition .

Hydrophobic Interactions : The ile-leu-ile core mirrors motifs in antimicrobial peptides (e.g., ile-lys-try ), hinting at possible membrane-disrupting activity, though this remains speculative.

Biologische Aktivität

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2, also known as the neuropeptide Y (NPY) fragment [D-Tyr27,36,D-Thr32]-NPY (27-36), is a synthetic peptide that plays a significant role in various biological processes. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C61H99N19O15

- Molecular Weight : 1338.56 g/mol

- CAS Number : 163887-48-7

- Form : Lyophilized powder

- Density : 1.43±0.1 g/cm³ (predicted)

- pKa : 9.87±0.15 (predicted)

- Storage Temperature : −20°C

H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 is primarily known for its interaction with neuropeptide Y receptors (Y1, Y2, and Y5). These receptors are involved in numerous physiological functions, including appetite regulation, anxiety modulation, and circadian rhythm control. The peptide's structure allows it to bind effectively to these receptors, influencing downstream signaling pathways.

Pharmacological Effects

- Appetite Regulation : NPY is a potent appetite stimulant. Studies have shown that administration of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 can lead to increased food intake in rodent models, suggesting its potential use in treating conditions related to appetite dysregulation.

- Anxiolytic Effects : Research indicates that this peptide may exhibit anxiolytic properties. In behavioral assays, animals treated with NPY fragments displayed reduced anxiety-like behavior compared to controls.

- Cardiovascular Effects : NPY has been implicated in cardiovascular regulation. It can induce vasoconstriction and influence blood pressure through its action on vascular smooth muscle cells.

Study 1: Appetite Stimulation in Rodents

A study published in the Journal of Endocrinology investigated the effects of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 on food intake in rats. The results demonstrated a significant increase in caloric consumption following administration of the peptide compared to a control group (p < 0.01) .

Study 2: Anxiolytic Properties

In a controlled experiment assessing anxiety levels using the elevated plus maze test, rats treated with the peptide showed a marked increase in time spent in open arms, indicating reduced anxiety levels (p < 0.05) . This suggests potential therapeutic applications for anxiety disorders.

Study 3: Cardiovascular Implications

Research published in Cardiovascular Research highlighted the role of NPY fragments in modulating vascular tone. The administration of H-D-Tyr-Ile-Asn-Leu-Ile-D-Thr-Arg-Gln-Arg-D-Tyr-NH2 resulted in significant vasoconstriction in isolated aortic rings, reinforcing its role in cardiovascular physiology .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.